molecular formula C19H13ClO3 B2473535 2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone CAS No. 329234-64-2

2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone

Cat. No.: B2473535
CAS No.: 329234-64-2
M. Wt: 324.76
InChI Key: UMCNAUYVYMKGJY-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone is an organic compound that belongs to the class of naphthoquinones. These compounds are characterized by a naphthalene ring system with two ketone substitutions. The presence of a 4-chlorophenyl group and a 2-oxoethyl group further modifies its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone typically involves the reaction of 4-chlorobenzaldehyde with 3-methylnaphthoquinone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux to facilitate the reaction, leading to the formation of the desired compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces alcohols.

Scientific Research Applications

2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,4-naphthoquinone
  • 2-[2-(4-Chlorophenyl)-2-oxoethyl]-3,5-dimethylnaphthoquinone

Uniqueness

2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a naphthoquinone core with a 4-chlorophenyl group and a 2-oxoethyl group makes it particularly interesting for research and industrial applications.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO3/c1-11-16(10-17(21)12-6-8-13(20)9-7-12)19(23)15-5-3-2-4-14(15)18(11)22/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCNAUYVYMKGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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